1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHQPTYLULTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Furan Derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been synthesized and studied for their potential biological activities.
Pyrrolidine Derivatives
Pyrrolidine is a heterocyclic organic compound characterized by a five-membered ring with four carbon atoms and one nitrogen. It is a common scaffold in medicinal chemistry and is found in many biologically active compounds. Pyrrolidine derivatives can interact with various targets, leading to different biological profiles. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of these compounds.
Biological Activity
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Structural Characteristics
This compound features a furan ring and a pyrrolidine structure, along with a carboxylic acid functional group. This unique combination of structural elements contributes to its biological activity. The molecular formula is critical for understanding its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antitumor Activity
Preliminary investigations into the antitumor effects of this compound show promising results. It has been observed to induce apoptosis in cancer cell lines, particularly through mechanisms involving cell cycle arrest. For instance, studies have indicated that derivatives of similar structures can form stable complexes with DNA, inhibiting topoisomerase activity and leading to increased cytotoxicity against tumor cells .
Case Studies
- Antiproliferative Activity : A study on anthra[2,3-b]furan-3-carboxamides demonstrated that certain derivatives exhibited high antiproliferative potency against both wild-type and drug-resistant tumor cell lines. These compounds showed significant cytotoxic effects at low micromolar concentrations, leading to enhanced survival rates in murine models .
- Mechanism of Action : Research has revealed that this compound may inhibit critical protein kinases involved in cell signaling pathways, further supporting its potential as an antitumor agent .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,5-Dimethyl-furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Dimethyl substitution on furan ring | Enhanced lipophilicity may improve bioavailability |
| 1-(5-tert-butyl-2-methyl-furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Tert-butyl and methyl groups | Potentially increased steric hindrance affecting reactivity |
| 3-(Furan-3-ylmethyl)pyrrolidine-3-carboxylic acid | Different position of furan attachment | Variations in biological activity due to structural differences |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
